molecular formula C20H16Cl2N4 B1680227 N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine CAS No. 140926-75-6

N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine

Cat. No. B1680227
M. Wt: 383.3 g/mol
InChI Key: SSXYXSMMVMVYEV-UHFFFAOYSA-N
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Description

“N,N’-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine” is a chemical compound with the empirical formula C18H10Cl2N2S2 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . The key step in the synthesis of related compounds involved the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, X-Ray crystal and molecular structures are reported for compound 4a and the related compound N - (7-chloroquinolin-4-yl)- N ′- (2-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine (5a) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been compared to those previously reported for the preparation of the ferrocene analogues .


Physical And Chemical Properties Analysis

“N,N’-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Insecticidal Effects on Larval Vectors of Malaria and Dengue Diseases

  • Methods of Application : The compound was synthesized using the method of Sha et al . It was then tested on larval and pupal populations of Anopheles stephensi and Aedes aegypti .
  • Results : The lethal toxicity ranged from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .

2. Antimalarial and Anticancer Activity

  • Application Summary : New 7-chloroquinoline derivatives have been synthesized and evaluated for their activity as antimicrobial, antimalarial, and anticancer agents .
  • Methods of Application : The compounds were synthesized using ultrasound irradiation . They were then screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
  • Results : All the compounds showed moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity (2, 3, 4, 6, 8, and 9) with IC50 < 50 M . The most active 7-chloroquinoline derivative is a compound (9) .

3. Antiplasmodial Efficacy

  • Application Summary : This compound has been tested for its in-vitro antiplasmodial efficacy against both sensitive and resistant strains of Plasmodium falciparum .
  • Methods of Application : The compound was synthesized and then tested on Plasmodium falciparum in vitro .
  • Results : The compound showed significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r). Chloroquine IC50 values, as control, were 23 nM (CQ‐s), and 27.5 nM (CQ‐r) .

4. Antimalarial and Anticancer Activity

  • Application Summary : [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .
  • Methods of Application : The compounds were synthesized and then screened for their antitumor activity .
  • Results : The results of the study are not specified in the source .

5. Antiplasmodial Efficacy

  • Application Summary : This compound has been tested for its in-vitro antiplasmodial efficacy against both sensitive and resistant strains of Plasmodium falciparum .
  • Methods of Application : The compound was synthesized and then tested on Plasmodium falciparum in vitro .
  • Results : The compound showed significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r). Chloroquine IC50 values, as control, were 23 nM (CQ‐s), and 27.5 nM (CQ‐r) .

6. Antimalarial and Anticancer Activity

  • Application Summary : [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .
  • Methods of Application : The compounds were synthesized and then screened for their antitumor activity .
  • Results : The results of the study are not specified in the source .

properties

IUPAC Name

N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXYXSMMVMVYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278043
Record name NSC5844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine

CAS RN

140926-75-6
Record name NSC5844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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